molecular formula C14H21N3O B11808307 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11808307
M. Wt: 247.34 g/mol
InChI Key: PXBWQPCBUIVIIH-UHFFFAOYSA-N
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Description

2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound features a piperidine ring, a pyridine ring, and an aldehyde functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2-aminopyridine and an appropriate aldehyde.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a cyclization reaction, often using a suitable cyclizing agent.

    Functional Group Modification: The aldehyde group is introduced through oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Cyclizing Agents: Various acids or bases depending on the specific cyclization reaction.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)piperidine: A simpler piperidine derivative with similar structural features.

    2-Piperidinone: Another piperidine derivative with a ketone functional group instead of an aldehyde.

    Pyridine Derivatives: Various pyridine-based compounds with different substituents.

Uniqueness

2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a piperidine ring, a pyridine ring, and an aldehyde functional group

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-[6-[ethyl(methyl)amino]pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C14H21N3O/c1-3-16(2)14-8-7-12(10-15-14)13-6-4-5-9-17(13)11-18/h7-8,10-11,13H,3-6,9H2,1-2H3

InChI Key

PXBWQPCBUIVIIH-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C=C1)C2CCCCN2C=O

Origin of Product

United States

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